

Spectroscopic Profile of N-Cbz-D-leucine: A Technical Guide

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Compound of Interest

Compound Name: **N-Cbz-D-leucine**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **N-Cbz-D-leucine**, a critical building block in peptide synthesis and drug discovery. The document presents tabulated nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Spectroscopic Data

The following sections summarize the key spectroscopic data for **N-Cbz-D-leucine**. It is important to note that for NMR and MS, the data for the L-enantiomer (N-Cbz-L-leucine) is considered a reliable proxy for the D-enantiomer, as these techniques do not differentiate between enantiomers under standard achiral conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **N-Cbz-D-leucine** in solution. The following tables present the proton (^1H) and carbon-13 (^{13}C) NMR chemical shifts, typically recorded in deuterated chloroform (CDCl_3).

Table 1: ^1H NMR Spectroscopic Data for **N-Cbz-D-leucine** in CDCl_3

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.35	m	5H	Phenyl-H
~5.10	s	2H	Benzyl-CH ₂
~4.35	m	1H	α -CH
~1.65	m	1H	γ -CH
~1.50	m	2H	β -CH ₂
~0.95	d	6H	δ -CH ₃
~5.30	d	1H	NH
~11.0	br s	1H	COOH

Table 2: ^{13}C NMR Spectroscopic Data for **N-Cbz-D-leucine** in CDCl_3

Chemical Shift (δ) ppm	Assignment
~176.0	COOH
~156.0	C=O (urethane)
~136.5	Phenyl-C (quaternary)
~128.5	Phenyl-CH
~128.0	Phenyl-CH
~127.8	Phenyl-CH
~67.0	Benzyl-CH ₂
~53.0	α -CH
~41.5	β -CH ₂
~25.0	γ -CH
~22.5	δ -CH ₃
~22.0	δ -CH ₃

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in **N-Cbz-D-leucine**. The spectrum is typically acquired using an Attenuated Total Reflectance (ATR) accessory for solid samples.

Table 3: Key IR Absorption Bands for **N-Cbz-D-leucine**[\[1\]](#)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Broad	O-H stretch (carboxylic acid)
~3030	Medium	C-H stretch (aromatic)
~2960-2870	Strong	C-H stretch (aliphatic)
~1710	Strong	C=O stretch (carboxylic acid & urethane)
~1530	Strong	N-H bend (amide II)
~1250	Strong	C-O stretch (urethane)
~700-750	Strong	C-H out-of-plane bend (aromatic)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **N-Cbz-D-leucine**, aiding in its identification and structural confirmation. Electron ionization (EI) or electrospray ionization (ESI) are common techniques.

Table 4: Mass Spectrometry Data for **N-Cbz-D-leucine**

m/z	Relative Intensity	Proposed Fragment
265	Moderate	[M] ⁺ (Molecular Ion)
220	Moderate	[M - COOH] ⁺
108	Strong	[C ₇ H ₇ O] ⁺ (Tropylium ion derivative)
91	Very Strong	[C ₇ H ₇] ⁺ (Tropylium ion)
86	Moderate	[C ₅ H ₁₂ N] ⁺ (Leucine immonium ion)
44	Moderate	[CO ₂] ⁺

Experimental Protocols

The following sections detail the general methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 10-20 mg of **N-Cbz-D-leucine** in 0.5-0.7 mL of deuterated chloroform (CDCl_3).
- Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (^1H NMR):

- Spectrometer: 400 MHz or higher field strength NMR spectrometer.
- Pulse Program: Standard single-pulse experiment.
- Number of Scans: 16-64 scans.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: 0-12 ppm.
- Reference: Tetramethylsilane (TMS) at 0 ppm.

Instrument Parameters (^{13}C NMR):

- Spectrometer: 100 MHz or higher ^{13}C frequency NMR spectrometer.
- Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
- Number of Scans: 1024 or more scans, depending on concentration.
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0-200 ppm.

- Reference: CDCl_3 solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (ATR):

- Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small amount of solid **N-Cbz-D-leucine** directly onto the center of the ATR crystal.
- Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

Instrument Parameters:

- Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
- Accessory: Attenuated Total Reflectance (ATR) accessory.
- Scan Range: 4000-400 cm^{-1} .
- Number of Scans: 16-32 scans.
- Resolution: 4 cm^{-1} .
- Background: A background spectrum of the clean, empty ATR crystal should be collected before analyzing the sample.

Mass Spectrometry

Sample Preparation (ESI):

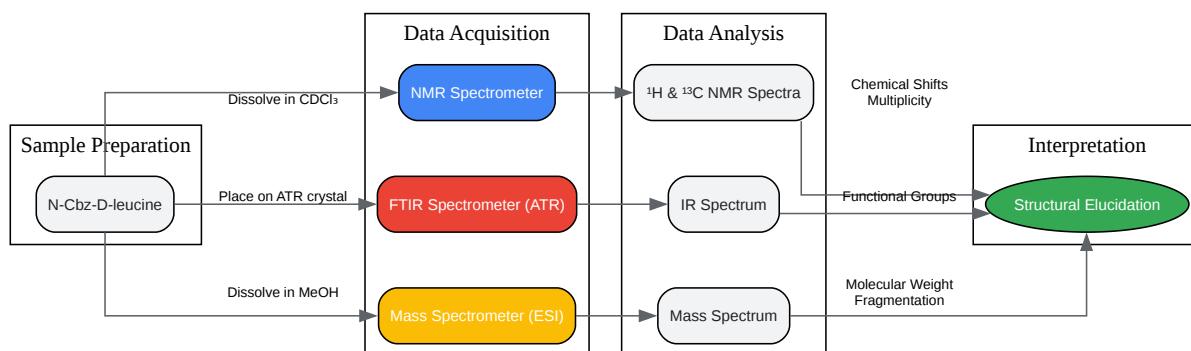
- Prepare a dilute solution of **N-Cbz-D-leucine** (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water mixture.
- A small amount of formic acid (0.1%) can be added to promote protonation.

Instrument Parameters (ESI-MS):

- Mass Spectrometer: An electrospray ionization mass spectrometer (e.g., Q-TOF, Orbitrap).
- Ionization Mode: Positive ion mode.
- Capillary Voltage: 3-4 kV.
- Drying Gas Flow: 5-10 L/min.
- Drying Gas Temperature: 200-300 °C.
- Mass Range: m/z 50-500.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data for **N-Cbz-D-leucine**.



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Caption: General workflow for spectroscopic analysis of **N-Cbz-D-leucine**.

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References

- 1. dev.spectrabase.com [dev.spectrabase.com]
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